3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol
Brand Name:
Vulcanchem
CAS No.:
109579-95-5
VCID:
VC0012494
InChI:
InChI=1S/C8H10O3.C8H18O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9/h5-6H,1-4H2;6-7,9-10H,5H2,1-4H3
SMILES:
CC(C)C(C(C)(C)CO)O.C1CCC2C(C1)C(=O)OC2=O
Molecular Formula:
C16H28O5
Molecular Weight:
300.395
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol
CAS No.: 109579-95-5
Cat. No.: VC0012494
Molecular Formula: C16H28O5
Molecular Weight: 300.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109579-95-5 |
|---|---|
| Molecular Formula | C16H28O5 |
| Molecular Weight | 300.395 |
| IUPAC Name | 3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2,2,4-trimethylpentane-1,3-diol |
| Standard InChI | InChI=1S/C8H10O3.C8H18O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9/h5-6H,1-4H2;6-7,9-10H,5H2,1-4H3 |
| Standard InChI Key | TURAYBXLHFMMTF-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(C)(C)CO)O.C1CCC2C(C1)C(=O)OC2=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator